Poly(titanium butoxide)

Catalog No.
S1904144
CAS No.
9022-96-2
M.F
C16H40O4Ti
M. Wt
344.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly(titanium butoxide)

CAS Number

9022-96-2

Product Name

Poly(titanium butoxide)

IUPAC Name

butan-1-olate;titanium(4+)

Molecular Formula

C16H40O4Ti

Molecular Weight

344.35 g/mol

InChI

InChI=1S/4C4H9O.Ti/c4*1-2-3-4-5;/h4*2-4H2,1H3;/q4*-1;+4

InChI Key

FPCJKVGGYOAWIZ-UHFFFAOYSA-N

SMILES

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]

Canonical SMILES

CCCCO.CCCCO.CCCCO.CCCCO.[Ti]

Precursor for Thin Films and Coatings

Due to its ability to readily hydrolyze (react with water) and form titanium dioxide, titanium tetrabutoxide is a versatile precursor for depositing thin films and coatings of TiO₂. Researchers employ various techniques like sol-gel processing and chemical vapor deposition (CVD) to achieve this. These thin films and coatings find applications in:

  • Photocatalysis: TiO₂ is a well-known photocatalyst, meaning it utilizes light to drive chemical reactions. Thin films made from titanium tetrabutoxide are studied for their ability to degrade pollutants, generate hydrogen fuel, and perform water splitting .
  • Photovoltaics: Researchers explore TiO₂ coatings derived from titanium tetrabutoxide for their potential in dye-sensitized solar cells due to their light-harvesting properties.
  • Sensors: TiO₂ thin films can be functionalized to detect various gases and biomolecules. Research investigates using titanium tetrabutoxide as a precursor for gas sensors and biosensors .

Synthesis of Nanostructured Materials

Titanium tetrabutoxide is a valuable starting material for synthesizing various nanostructured forms of titanium dioxide like nanoparticles, nanotubes, and nanowires. These nanomaterials exhibit unique properties compared to bulk TiO₂ and are explored for applications in:

  • Biomedical Engineering: Researchers investigate the use of TiO₂ nanoparticles derived from titanium tetrabutoxide for drug delivery, bioimaging, and implant coatings due to their biocompatibility and potential functionalities .
  • Catalysis: Similar to thin films, TiO₂ nanoparticles prepared from titanium tetrabutoxide are studied for their catalytic properties in various chemical reactions.
  • Energy Storage: Research explores the potential of TiO₂ nanostructures for supercapacitors and lithium-ion batteries due to their high surface area and ability to store charge .

Other Research Applications

Beyond thin films and nanomaterials, titanium tetrabutoxide finds use in other scientific research areas:

  • Organic Synthesis: Researchers utilize titanium tetrabutoxide as a Lewis acid catalyst in some organic reactions .
  • Glass Science: Titanium tetrabutoxide is explored as an additive for modifying the properties of glasses.

Poly(titanium butoxide) is a polymeric compound derived from titanium butoxide, which has the chemical formula Ti(OBu)₄. This compound is typically a colorless to pale yellow viscous liquid with a characteristic odor reminiscent of butanol. It is hygroscopic, readily absorbing moisture from the air, and is soluble in various organic solvents, excluding ketones. Poly(titanium butoxide) is primarily utilized in the production of titanium dioxide and as a precursor for various titanium-based materials and catalysts .

. For instance:

  • Studies have shown that when supported by other catalysts, poly(titanium butoxide) can enhance polymerization rates while affecting molecular weight distribution due to its reactivity with different substrates .
  • Its interaction with siloxanes leads to the formation of complex siloxane derivatives, demonstrating its versatility in modifying material properties.

Poly(titanium butoxide) can be synthesized through several methods:

  • Direct Reaction with Butanol:
    • Titanium tetrachloride reacts with butanol in the presence of a base:
      TiCl4+4HOBuTi OBu 4+4HCl\text{TiCl}_4+4\text{HOBu}\rightarrow \text{Ti OBu }_4+4\text{HCl}
    This method effectively produces titanium butoxide, which can then polymerize to form poly(titanium butoxide) .
  • Sol-Gel Process:
    • Involves hydrolyzing titanium alkoxides in a controlled environment to form a gel-like network that eventually leads to polymer formation.
  • Catalytic Methods:
    • Utilizing catalysts such as aluminum alkyls can enhance the polymerization process, yielding poly(titanium butoxide) with desired properties for specific applications .

Poly(titanium butoxide) has diverse applications across various fields:

  • Catalysis: Commonly used as a catalyst in organic synthesis and polymerization processes due to its ability to facilitate reactions involving olefins and other substrates .
  • Coatings: Employed in the production of thin films and coatings for electronic devices, providing protective layers that enhance durability and functionality.
  • Nanotechnology: Utilized in synthesizing nanoparticles for biomedical applications, including drug delivery systems and imaging agents.
  • Ceramics: Acts as a precursor for producing titanium dioxide ceramics, which are used in pigments and photocatalytic materials .

Poly(titanium butoxide) shares similarities with several other organometallic compounds. Below is a comparison highlighting its unique characteristics:

Compound NameChemical FormulaKey Features
Titanium IsopropoxideTi(OiPr)₄Less reactive than titanium butoxide; used in sol-gel processes.
Titanium EthoxideTi(OEt)₄Similar hydrolysis behavior; used in coatings and catalysts.
Tetra-n-butyl TitanateTi(OBu)₄Directly related; often used interchangeably with poly(titanium butoxide).
Titanium TetraacetateTi(OAc)₄Used primarily in organic synthesis; less common than titanium alkoxides.

Poly(titanium butoxide) is unique due to its specific reactivity patterns and applications in catalysis and nanotechnology, distinguishing it from other titanium alkoxides that may serve different purposes or exhibit varying degrees of reactivity .

Molecular Structure and Bonding

Chemical Formula and Structural Representation

Poly(titanium butoxide) represents a polymeric titanium alkoxide with the chemical formula (C₁₆H₃₆O₄Ti)ₙ, where n indicates the degree of polymerization [2]. The compound exists as a polymer with the general chemical formula representing the repeating unit structure that forms the backbone of this titanium-based material . The monomeric unit possesses a molecular weight of 344.35 grams per mole, corresponding to the titanium center coordinated with four butoxide groups [2] [3] [4].

The structural representation of poly(titanium butoxide) reveals a complex three-dimensional network where titanium atoms serve as nodes connected through oxygen bridges [5] [6] [7]. Unlike simple monomeric titanium alkoxides, this polymeric form exhibits a clustered structure similar to other titanium alkoxides, with titanium isopropoxide being a notable exception to this clustering behavior [8] [5]. The polymer features titanium centers linked through oxygen bridges, forming a three-dimensional network while maintaining terminal butoxy groups, which contributes to its unique physical and chemical properties [5] [6].

Coordination Chemistry of Titanium in the Polymer

The coordination chemistry of titanium in poly(titanium butoxide) exhibits remarkable complexity, with titanium centers adopting various coordination geometries depending on the local environment and degree of polymerization. The coordination geometry ranges from distorted octahedral to tetrahedral arrangements [9] [10] [11]. In the polymeric network, titanium atoms typically exhibit coordination numbers between four and six, with the most common being five-coordinate and six-coordinate species [9] [11].

X-ray absorption near edge structure (XANES) studies have revealed that titanium in alkoxide polymers can occupy different coordination sites: tetrahedral sites with Ti-O distances of 1.84-1.79 Å, five-coordinated trigonal bipyramidal or tetragonal pyramidal sites with Ti-O distances of 1.92-1.89 Å, and six-coordinated octahedral sites with Ti-O distances of 2.00-1.96 Å [11]. The titanium centers maintain their +4 oxidation state throughout the polymer structure, as confirmed by spectroscopic analysis [12] [13] [11].

The coordination environment exhibits dynamic behavior, with rapid intramolecular exchange of terminal and bridging alkoxide groups occurring at temperatures as low as -90°C, making these exchanges too rapid to be resolved by nuclear magnetic resonance spectroscopy at 60 MHz [14]. This dynamic behavior contributes to the solution properties and reactivity of the polymer.

Alkoxide Linkages and Their Significance

The alkoxide linkages in poly(titanium butoxide) serve as both structural elements and reactive sites that determine the polymer's chemical behavior. These linkages exist in two primary forms: terminal alkoxide groups bonded to single titanium centers and bridging alkoxide groups that connect multiple titanium atoms [9] [10]. The bridging alkoxide groups are particularly significant as they form the Ti-O-Ti networks that provide structural integrity to the polymer [15] [16].

The significance of these alkoxide linkages extends beyond structural considerations to encompass the polymer's reactivity profile. The Ti-O-C bonds in the alkoxide groups are highly susceptible to hydrolysis, with the reaction proceeding through nucleophilic attack by water molecules [17] [18] [19]. This reactivity forms the foundation for the polymer's transformation into titanium dioxide through controlled hydrolysis and condensation reactions.

The strength and nature of these alkoxide linkages follow a specific bonding order: -OiPr > Cl⁻ > THF > Et₂O > PhCHO > μ-Cl⁻ > RC(O)OMe, where the alkoxide ligands represent the strongest bonds to the titanium center [10]. This bonding hierarchy influences the polymer's stability and reactivity, with the alkoxide groups being preferentially retained during mild chemical transformations while being susceptible to hydrolysis under appropriate conditions.

Physical Properties

Density, Viscosity, and Physical State

Poly(titanium butoxide) presents as a yellowish organic flammable viscous liquid under standard conditions [2] [20] [21]. The compound exhibits a density of 1.13 grams per milliliter at 25°C, indicating a relatively high density compared to typical organic liquids [22] [2] [3] [21]. This elevated density reflects the presence of the heavy titanium atom within the polymer structure and the compact arrangement of the polymeric network.

The viscosity of poly(titanium butoxide) is notably high, contributing to its classification as a viscous liquid [2] [20] [21]. This high viscosity results from the polymeric nature of the compound, where multiple titanium centers are interconnected through alkoxide bridges, creating a network structure that restricts molecular motion. The viscosity is temperature-dependent, with the material becoming less viscous at elevated temperatures due to increased molecular motion and potential depolymerization effects [14].

The physical state of the polymer is influenced by its molecular weight distribution and degree of polymerization. Nuclear magnetic resonance studies have revealed that the polymer exists in dynamic equilibrium between monomeric, dimeric, and trimeric species, with the distribution being concentration and temperature dependent [14]. At high temperatures and low concentrations, reversible depolymerization of the trimers occurs, affecting the overall physical properties of the material.

Thermal Stability and Phase Transitions

The thermal stability of poly(titanium butoxide) is characterized by its stability up to approximately 200°C in inert atmospheres, beyond which decomposition begins [23] [24] [7]. The melting point of the polymer is recorded at -39°C, while its boiling point extends to the exceptionally high range of 3200-3500°C [22] [2] [3] [21]. This wide temperature range between melting and boiling points reflects the complex thermal behavior of the polymeric material.

The decomposition of poly(titanium butoxide) occurs gradually between 300-500°C, with complete organic removal achieved at the higher end of this temperature range [17] [7]. Thermogravimetric analysis reveals that the polymer undergoes 60-80% weight loss during this decomposition process, corresponding to the elimination of organic butoxide groups and the formation of titanium dioxide [17] [7]. The decomposition follows a systematic pathway where alkoxide groups are progressively removed, leaving behind a titanium oxide framework.

Phase transitions in poly(titanium butoxide) are primarily associated with the sol-gel transformation process rather than traditional crystalline phase changes [17] [7]. The polymer does not exhibit a distinct glass transition temperature due to its amorphous network structure [25] [24]. Instead, the material undergoes a gradual transformation from a liquid sol to a solid gel phase upon controlled hydrolysis, followed by conversion to crystalline titanium dioxide (anatase phase) upon calcination at 400-600°C [17] [7].

Optical Properties and Spectroscopic Characteristics

The optical properties of poly(titanium butoxide) are characterized by its absorption in the ultraviolet region, with absorption onset typically occurring between 300-400 nanometers [23] [12]. This absorption is attributed to electronic transitions involving the titanium(IV) centers within the polymer structure. The material exhibits transparency in the visible region, making it suitable for optical applications where high refractive index materials are required [26] [27].

Spectroscopic characterization of poly(titanium butoxide) reveals several distinctive features across different analytical techniques. Fourier-transform infrared spectroscopy shows characteristic absorption bands for Ti-O stretching vibrations in the broad range of 420-800 cm⁻¹, with Ti-O-Ti bridging vibrations appearing at 600-800 cm⁻¹ [15] [16]. The C-H stretching vibrations from the butyl chains appear at 2800-3000 cm⁻¹, while C-O stretching vibrations from the butoxide groups are observed at 1000-1200 cm⁻¹ [28] [15].

Nuclear magnetic resonance spectroscopy provides valuable information about the polymer structure and dynamics. ¹³C NMR spectra show chemical shifts ranging from 10-80 ppm, corresponding to different carbon environments within the butyl groups [28] [29] [14]. ¹H NMR spectra exhibit chemical shifts between 0.5-4.5 ppm, representing various proton environments in the alkyl chains [28] [29] [14]. The rapid exchange of terminal and bridging alkoxide groups results in averaged NMR signals, even at low temperatures.

X-ray absorption near edge structure (XANES) spectroscopy reveals coordination-dependent pre-edge peak intensities that serve as indicators of the titanium coordination number [30] [11]. The pre-edge peak intensity varies with the coordination geometry, providing a means to determine the average coordination environment of titanium centers within the polymer structure.

Chemical Reactivity

Hydrolysis Mechanisms and Kinetics

The hydrolysis of poly(titanium butoxide) represents a fundamental chemical transformation that converts the alkoxide polymer into titanium oxide materials. The hydrolysis mechanism proceeds through nucleophilic attack by water molecules on the titanium-alkoxide bonds, following second-order kinetics with respect to both the titanium alkoxide and water concentrations [17] [18] [19]. Molecular dynamics simulations have established that the rate constant for titanium alkoxide hydrolysis follows an Arrhenius relationship: k = 1.23×10¹⁴ × exp(-11,323/T) mol⁻¹cm³s⁻¹ [19] [31].

The activation energy for the hydrolysis process has been determined to be 94.1 kilojoules per mole, indicating a significant energy barrier that must be overcome for the reaction to proceed [19] [31]. The hydrolysis mechanism involves the sequential replacement of alkoxide groups with hydroxyl groups, proceeding through intermediate species such as Ti(OH)(OBu)₃, Ti(OH)₂(OBu)₂, and Ti(OH)₃(OBu) before complete hydrolysis to Ti(OH)₄ [19] [31].

The kinetics of hydrolysis are strongly influenced by pH conditions, with acidic environments (pH 2-3) providing optimal conditions for controlled hydrolysis [17] [7]. The water-to-titanium molar ratio significantly affects the hydrolysis rate, with typical ratios of 1:100 (Ti:H₂O) being employed in sol-gel processes [17] [7]. The hydrolysis proceeds more rapidly at elevated temperatures, following Arrhenius behavior with exponential increases in reaction rate with temperature [19] [31].

Condensation Reactions and Network Formation

Following hydrolysis, the titanium hydroxide species undergo condensation reactions to form extended Ti-O-Ti networks. The condensation process involves two primary pathways: oxolation (Ti-OH + Ti-OH → Ti-O-Ti + H₂O) and olation (Ti-OH + Ti-OR → Ti-O-Ti + ROH) [17] [18] [19]. These reactions proceed through second-order kinetics and are responsible for the formation of the three-dimensional titanium oxide network structure.

The condensation reactions are initiated by the formation of Ti-O-Ti bridges, which serve as nucleation sites for larger cluster formation [19] [31]. Molecular dynamics simulations have revealed that early clusters form before individual TiO₂ molecules are observed, with the cluster formation being stabilized through interactions between titanium and oxygen atoms [19] [31]. The condensation process abstracts water and alkyl groups from the intermediate species, leading to the formation of stable polymeric networks.

The network formation process is influenced by the degree of hydrolysis, reaction temperature, and the presence of catalysts. Acid catalysts, particularly nitric acid, are commonly employed to control the rate of condensation and achieve uniform network formation [17] [7]. The condensation reactions continue until complete network formation is achieved, resulting in the transformation of the liquid polymer into a solid gel structure.

Redox Behavior and Oxidation States

Poly(titanium butoxide) exhibits well-defined redox behavior, with the titanium centers maintaining their +4 oxidation state under normal conditions [12] [13] [11]. The stability of the titanium(IV) oxidation state is crucial for the polymer's structural integrity and chemical properties. However, under specific conditions, particularly upon exposure to ultraviolet radiation, reversible redox transitions can occur, leading to the formation of titanium(III) species through the reaction Ti⁴⁺ + e⁻ ↔ Ti³⁺ [32].

The redox behavior of the polymer is intimately connected to its electronic structure and coordination environment. X-ray photoelectron spectroscopy studies have confirmed that titanium exists predominantly in the +4 oxidation state, with characteristic binding energies corresponding to Ti⁴⁺ species [12] [13]. The coordination environment influences the electronic structure, with different coordination geometries exhibiting slight variations in the electronic properties.

The polymer's redox properties are also manifested in its photocatalytic behavior, where light-induced electron transfer processes can occur. Upon exposure to ultraviolet radiation, the polymer can undergo photoreduction, leading to the formation of color centers and changes in optical properties [32]. This photochemical behavior is reversible, with the titanium centers returning to their +4 oxidation state upon removal of the irradiation source.

Sol-gel processing represents the most widely employed and fundamentally important synthesis methodology for poly(titanium butoxide), providing precise control over the molecular structure, morphology, and properties of the resulting polymeric networks [2] [3]. This methodology involves the sequential hydrolysis and condensation of titanium alkoxide precursors in solution, leading to the formation of an extended three-dimensional titanium-oxygen network through controlled polymerization reactions [4] [5].

Precursor Chemistry and Selection Criteria

The selection and chemical behavior of titanium alkoxide precursors fundamentally determine the success of sol-gel processing for poly(titanium butoxide) synthesis. Titanium tetrabutoxide, with the chemical formula Ti(OBu)₄, emerges as the preferred precursor due to its optimal balance of reactivity, solubility, and handling characteristics [2] [6]. Unlike monomeric representations commonly depicted in literature, titanium tetrabutoxide exists as oligomeric clusters in solution, with the degree of aggregation influenced by concentration, temperature, and solvent environment [2] [7].

The superior performance of titanium tetrabutoxide compared to other titanium alkoxides stems from several critical factors. The butoxy groups provide intermediate steric hindrance, allowing controlled hydrolysis rates while maintaining sufficient reactivity for complete conversion [8] [9]. Electrospray ionization mass spectrometry studies have revealed that titanium tetrabutoxide forms larger and more stable clusters compared to titanium tetraethoxide or titanium tetraisopropoxide under identical conditions [9]. These clusters, identified as species such as Ti₁₀O₁₂(OBu)₁₅⁺ and Ti₁₁O₁₃(OBu)₁₇⁺, serve as the fundamental building blocks for subsequent polymerization [9].

The inductive effect of the butyl groups modulates the electrophilicity of the titanium center, resulting in hydrolysis rates that are approximately five orders of magnitude faster than silicon alkoxides but sufficiently controlled to prevent immediate precipitation [4] [10]. This intermediate reactivity enables the formation of stable sols that can be processed into uniform polymeric networks without premature gelation [5] [11].

Temperature-dependent studies demonstrate that titanium tetrabutoxide exhibits enhanced stability and controlled reactivity at temperatures between 4°C and 25°C, with optimal processing conditions achieved through careful thermal management [12] [8]. The precursor displays excellent solubility in alcoholic solvents, particularly isopropanol and ethanol, which serve as co-solvents to modulate the hydrolysis kinetics [12].

Hydrolysis Control Parameters

The hydrolysis stage constitutes the initial and most critical phase of sol-gel processing, where titanium tetrabutoxide undergoes nucleophilic attack by water molecules to form titanium hydroxide species [3] [6]. The reaction proceeds according to the general mechanism: Ti(OBu)₄ + H₂O → Ti(OBu)₃(OH) + BuOH, with subsequent steps leading to progressive replacement of alkoxy groups [13] [9].

Precise control of the hydrolysis ratio, defined as the molar ratio of water to titanium alkoxide (h = nH₂O/nalkoxide), represents the fundamental parameter governing the entire polymerization process [4] [9]. Optimal synthesis conditions typically employ hydrolysis ratios ranging from 2 to 100, with specific values selected based on the desired degree of polymerization and final product characteristics [12]. Low hydrolysis ratios (h = 2-5) promote the formation of partially hydrolyzed species that retain alkoxy groups, facilitating controlled condensation and network development [5] [11].

The kinetics of hydrolysis demonstrate strong pH dependence, with acidic conditions (pH 2-3) providing optimal control over the reaction rate [14] [8]. Under acidic conditions, protonation of the leaving alkoxy groups enhances their nucleofugality, accelerating the hydrolysis while simultaneously protonating hydroxyl groups on titanium clusters, which inhibits premature condensation [3] [9]. This dual effect creates an extended induction period that allows for homogeneous mixing and controlled network formation [4] [15].

Temperature exerts profound influence on hydrolysis kinetics, with controlled low-temperature initiation (4°C) followed by gradual warming providing superior control over the polymerization process [12] [11]. The low initial temperature slows the hydrolysis rate sufficiently to prevent rapid precipitation while maintaining the driving force for complete conversion [8] [9]. Subsequent thermal treatment at elevated temperatures (80-85°C) accelerates the completion of hydrolysis and promotes the transition to the condensation phase [12].

Condensation Mechanisms and Network Formation

Following the initial hydrolysis phase, poly(titanium butoxide) network formation proceeds through multiple condensation mechanisms that establish the characteristic titanium-oxygen backbone structure [3] [7]. The condensation reactions occur through four primary pathways: dehydration, dealkoxylation, oxolation, and olation, each contributing distinctively to the final polymeric architecture [6] [13].

Dehydration condensation (Ti-OH + HO-Ti → Ti-O-Ti + H₂O) predominates under neutral to basic conditions and forms the strongest titanium-oxygen bridges in the polymeric network [3] [9]. This mechanism creates the primary structural framework through elimination of water molecules between adjacent titanium hydroxide species [4] [13]. The reaction kinetics follow second-order behavior with respect to titanium hydroxide concentration, indicating a bimolecular mechanism involving direct interaction between hydrolyzed species [6] [7].

Dealkoxylation condensation (Ti-OR + HO-Ti → Ti-O-Ti + ROH) occurs preferentially under acidic to neutral conditions and represents the dominant pathway during controlled sol-gel processing [3] [5]. This mechanism enables continued network formation while consuming both hydroxyl and alkoxy functionalities, leading to progressive crosslinking without the complications associated with water elimination [13] [9]. The rate of dealkoxylation shows strong dependence on the steric properties of the alkoxy group, with butoxy groups providing optimal balance between reactivity and control [8] [7].

Oxolation reactions (Ti-OH + Ti-OR → Ti-O-Ti + ROH) contribute significantly under acidic conditions where protonation enhances the electrophilicity of the titanium centers [6] [13]. These reactions facilitate rapid network formation but require careful control to prevent excessive crosslinking that could lead to heterogeneous structures [3] [9]. The process benefits from the mixed functionality present in partially hydrolyzed precursors, where both hydroxyl and alkoxy groups coexist on the same titanium center [4] [7].

Olation mechanisms (Ti-OH + Ti(OH₂) → Ti-OH-Ti + H₂O) occur primarily in highly hydrated, acidic environments and contribute to the formation of hydroxo-bridged intermediates [6] [13]. While less prevalent than other condensation pathways, olation reactions play important roles in the early stages of network formation, particularly in creating the initial connectivity between titanium centers [3] [9].

The relative contribution of each condensation mechanism depends critically on solution pH, temperature, and the degree of hydrolysis [4] [13]. Optimal poly(titanium butoxide) synthesis typically involves conditions that favor dealkoxylation and dehydration pathways while minimizing excessive olation that could lead to uncontrolled precipitation [5] [8].

Aging and Gelation Phenomena

The aging and gelation phases represent the culmination of sol-gel processing, where the initially formed sol undergoes transformation into a coherent gel network through continued condensation reactions and structural reorganization [16] [11]. This critical stage determines the final mechanical properties, porosity, and thermal stability of the poly(titanium butoxide) product [17] [18].

Aging phenomena in poly(titanium butoxide) systems exhibit complex time-dependent behavior characterized by progressive increase in viscosity, development of elastic properties, and evolution of the network connectivity [16] [17]. The aging process typically occurs over timeframes ranging from several hours to multiple days, depending on temperature, pH, and precursor concentration [11] [18]. During this period, continued condensation reactions increase the degree of crosslinking while structural relaxation processes optimize the local coordination environment around titanium centers [4] [9].

The gelation transition represents a critical threshold where the sol transforms from a viscous liquid to a self-supporting gel network [17] [19]. This transition occurs when the growing polymer chains achieve sufficient connectivity to span the entire solution volume, creating a continuous three-dimensional network [4] [13]. For poly(titanium butoxide) systems, gelation typically occurs at titanium conversions of 60-80%, significantly lower than the theoretical percolation threshold due to the formation of highly branched, cluster-based structures [9] [16].

Temperature control during aging proves crucial for optimizing the final network structure, with elevated temperatures (80-130°C) promoting enhanced crystallinity and improved mechanical properties [17] [11]. Hydrothermal aging treatments at these temperatures facilitate the removal of residual water and alcohol molecules while promoting the formation of more condensed titanium-oxygen networks [12] [18]. The aging temperature significantly influences the particle size and surface area of the final product, with higher temperatures generally leading to increased crystallite size but potentially reduced surface area due to sintering effects [16] [17].

The aging environment, particularly humidity and atmospheric composition, affects the progression of condensation reactions and the final network properties [11] [18]. Controlled atmospheric conditions prevent unwanted side reactions while ensuring complete conversion of reactive sites [4] [9]. Extended aging periods under optimized conditions result in poly(titanium butoxide) networks with enhanced thermal stability, improved mechanical properties, and superior performance in subsequent applications [16] [17].

Controlled Polymerization Approaches

Influence of Temperature on Polymerization Kinetics

Temperature represents one of the most critical parameters in controlling the polymerization kinetics of poly(titanium butoxide), exerting profound influence on both the hydrolysis and condensation reaction rates [20] [21]. The thermal dependence of these reactions follows Arrhenius behavior, with activation energies that differ significantly between the hydrolysis and condensation phases [22] [23].

Low-temperature initiation strategies, typically conducted at 4°C, provide exceptional control over the initial hydrolysis phase by reducing the reaction rate sufficiently to prevent rapid precipitation while maintaining the thermodynamic driving force for complete conversion [12] [15]. At these temperatures, the hydrolysis of titanium tetrabutoxide proceeds slowly and uniformly, allowing for homogeneous distribution of water throughout the solution and preventing the formation of concentration gradients that could lead to heterogeneous products [21] [24].

The controlled temperature progression from low-temperature initiation to moderate processing temperatures (25-50°C) enables precise management of the transition from hydrolysis-dominated to condensation-dominated regimes [20] [22]. This thermal gradient approach prevents the overlap of competing reaction pathways that could lead to uncontrolled network formation [21] [23]. During this temperature range, the polymerization proceeds through a controlled mechanism where the rate of condensation matches the rate of hydrolysis, ensuring optimal stoichiometry throughout the network formation process [15] [24].

Elevated processing temperatures (50-70°C) represent the optimal range for poly(titanium butoxide) polymerization, where both hydrolysis and condensation rates achieve maximum efficiency without excessive side reactions [20] [21]. Within this temperature window, the activation energy barriers for condensation reactions are sufficiently reduced to promote rapid network formation while maintaining selectivity for the desired polymerization pathways [22] [23]. The temperature-dependent studies demonstrate that polymerization productivity increases significantly within this range, with optimal results achieved at approximately 70°C [21] [20].

Hydrothermal treatment at 80°C provides enhanced network formation and crystallinity development through accelerated condensation reactions and improved molecular organization [12] [11]. This elevated temperature treatment facilitates the removal of residual solvents and promotes the formation of more highly condensed titanium-oxygen networks [21] [17]. The hydrothermal conditions also enable structural relaxation processes that optimize the local coordination environment and reduce defect concentrations in the final polymeric network [20] [24].

Excessive temperatures above 100°C generally lead to uncontrolled rapid polymerization characterized by premature precipitation and heterogeneous network formation [8] [9]. At these elevated temperatures, the hydrolysis rate becomes too rapid to control effectively, leading to localized supersaturation and the formation of poorly organized precipitates rather than well-defined polymeric networks [15] [21]. The thermal decomposition of titanium alkoxide precursors also becomes significant at these temperatures, potentially leading to the formation of unwanted byproducts [20] [23].

pH Effects on Cluster Formation and Growth

The solution pH exerts fundamental control over the cluster formation and growth mechanisms in poly(titanium butoxide) synthesis through its influence on the protonation states of reactive species and the kinetics of competing reaction pathways [14] [15]. The pH-dependent behavior of titanium alkoxide systems demonstrates distinct regimes characterized by different dominant mechanisms and resulting product characteristics [24] [25].

Strongly acidic conditions (pH 0.14-0.69) create highly controlled polymerization environments where protonation of alkoxy groups enhances their leaving group ability while simultaneously protonating hydroxyl groups to inhibit rapid condensation [15] [24]. Under these conditions, the hydrolysis proceeds through an acid-catalyzed mechanism involving protonation of the alkoxy oxygen, followed by nucleophilic attack by water and elimination of the protonated alcohol [3] [8]. The resulting titanium hydroxide species remain largely protonated, creating positive surface charges that prevent aggregation through electrostatic repulsion [9] [15].

The strongly acidic environment promotes the formation of small, uniform titanium clusters with well-defined stoichiometries and structures [14] [24]. Electrospray ionization mass spectrometry studies under these conditions reveal the presence of discrete cluster species with compositions such as Ti₆O₈(OH)₂(OBu)₅⁺ and Ti₇O₇(OBu)₁₃⁺, indicating controlled oligomerization without extensive aggregation [9] [15]. These conditions extend the induction period significantly, allowing for thorough mixing and homogeneous distribution of precursors before the onset of rapid network formation [8] [24].

Moderately acidic conditions (pH 2-3) provide optimal balance between hydrolysis enhancement and condensation control, representing the preferred regime for most poly(titanium butoxide) synthesis applications [5]. At this pH range, acid catalysis accelerates the hydrolysis reactions while maintaining sufficient control over condensation to prevent premature precipitation [3] [15]. The protonation of leaving groups remains significant, but the degree of hydroxyl protonation decreases sufficiently to allow controlled condensation reactions [8] [9].

The cluster formation under moderately acidic conditions proceeds through a controlled growth mechanism where individual titanium centers undergo hydrolysis and then participate in condensation reactions with nearby species [14] [24]. This pH regime enables the formation of stable sols that can be processed over extended timeframes without gelation, providing excellent process control for large-scale synthesis applications [5] [15]. The resulting networks exhibit superior homogeneity and controlled porosity compared to products synthesized under other pH conditions [8].

Neutral conditions (pH 7) lead to uncatalyzed hydrolysis and moderate condensation rates, resulting in larger cluster formation and shorter induction periods [9] [15]. Under these conditions, the hydrolysis proceeds through direct nucleophilic attack by water molecules without acid catalysis, leading to slower overall reaction rates but reduced selectivity [24] [25]. The absence of significant protonation effects allows for more rapid condensation reactions, resulting in the formation of larger aggregates and potentially heterogeneous products [8] [9].

Alkaline conditions (pH 10) promote base-catalyzed hydrolysis and rapid condensation, leading to very short induction periods and rapid aggregation [15] [9]. Under basic conditions, hydroxide ions serve as more powerful nucleophiles than water molecules, dramatically accelerating the hydrolysis reactions [24] [25]. Simultaneously, the deprotonation of hydroxyl groups enhances their nucleophilicity in condensation reactions, leading to rapid network formation that is difficult to control [3] [8]. These conditions typically result in rapid precipitation of poorly organized products with heterogeneous structures and limited practical utility [15] [9].

Solvent Systems and Their Impact on Polymer Structure

The choice of solvent system profoundly influences the polymer structure, morphology, and properties of poly(titanium butoxide) through effects on precursor solubility, reaction kinetics, and phase behavior [26] [27]. Different solvent environments create distinct local chemical environments that modulate the hydrolysis and condensation pathways, leading to materials with vastly different characteristics [28] [29].

Aqueous solvent systems promote extremely rapid hydrolysis kinetics that are difficult to control, generally leading to immediate precipitation rather than controlled polymerization [8] [9]. Pure water creates an environment where the hydrolysis of titanium tetrabutoxide occurs within seconds, producing titanium hydroxide precipitates with poor structural organization and limited utility [5] [15]. However, the rapid hydrolysis in aqueous systems tends to favor the formation of rutile phase titanium dioxide upon thermal treatment, which can be advantageous for specific applications requiring this crystalline phase [12] [8].

The high dielectric constant of water enhances the dissociation of ionic intermediates and promotes charge separation during the hydrolysis reactions [26] [9]. This environment facilitates rapid nucleophilic attack but provides insufficient time for controlled network development [8] [28]. The resulting products typically exhibit dense packing with limited porosity and poor surface area characteristics [12] [15].

Ethanolic solvent systems provide moderate hydrolysis rates and promote the formation of anatase phase titanium dioxide with improved local particle arrangement [12] [8]. Ethanol serves both as a co-solvent and as a competing nucleophile, moderating the hydrolysis kinetics through alcohol exchange reactions that slow the overall conversion rate [26] [27]. The intermediate polarity of ethanol creates an environment that balances rapid conversion with sufficient control to enable organized network formation [28] [29].

The use of ethanol promotes better local arrangement of titanium species during polymerization, leading to improved connectivity and enhanced crystalline order in the final products [12] [8]. Ethanol-based systems typically produce materials with higher surface areas and more uniform pore size distributions compared to aqueous systems [26] [9]. The alcohol exchange reactions also contribute to network formation through dealkoxylation condensation pathways that create strong titanium-oxygen bonds [5] [27].

Isopropanol systems offer superior control over hydrolysis kinetics due to the increased steric hindrance and reduced nucleophilicity compared to smaller alcohols [8] [29]. The bulky isopropyl groups slow the alcohol exchange reactions and provide extended processing windows for controlled network development [26] [28]. These systems typically produce materials with uniform size distributions and excellent morphological control [12] [9].

The reduced reactivity in isopropanol enables the formation of stable sols that can be stored and processed over extended periods without gelation [8] [27]. This enhanced stability proves particularly valuable for applications requiring precise compositional control or multi-step synthesis procedures [26] [29]. The resulting polymeric networks exhibit controlled porosity and high surface areas suitable for catalytic and separation applications [12] [28].

Mixed ethanol-water solvent systems provide tunable properties through adjustment of the solvent composition ratio [12] [26]. By varying the ethanol-to-water ratio, the hydrolysis kinetics can be precisely controlled to achieve optimal polymerization conditions for specific applications [8] [28]. These mixed systems combine the rapid conversion achievable in aqueous environments with the control provided by alcoholic solvents [27] [29].

The phase behavior in mixed solvent systems creates opportunities for enhanced morphological control through controlled phase separation during polymerization [26] [9]. Different solvent compositions favor different crystalline phases and particle morphologies, enabling tailored material properties [12] [8]. The optimized solvent compositions typically achieve superior results compared to single-solvent systems [28] [29].

Non-aqueous organic solvent systems, including toluene and other aprotic solvents, provide highly controlled polymerization environments with slow hydrolysis rates and ordered network formation [27] [28]. These systems require the addition of controlled amounts of water for hydrolysis while maintaining the organic environment that promotes controlled kinetics [26] [29]. The resulting materials exhibit small, uniform particle sizes with high degrees of structural organization [8] [9].

Ionic liquid solvent systems represent advanced approaches that provide exceptional control over polymerization kinetics and enhanced thermal stability [30] [26]. These systems enable controlled hydrolysis through their unique properties including negligible vapor pressure, tunable polarity, and enhanced thermal stability [27] [28]. The use of ionic liquids typically results in highly crystalline materials with exceptional thermal stability and controlled morphologies [29] [30].

Templating and Structure-Directing Strategies

Pluronic Block Copolymers as Templates

Pluronic block copolymers, particularly Pluronic F127, have emerged as highly effective structure-directing agents for controlling the morphology and porosity of poly(titanium butoxide) networks [12] [31]. These triblock copolymers consist of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) segments that self-assemble into ordered micellar structures, providing three-dimensional templates for controlled polymerization [32] [33].

Pluronic F127 demonstrates exceptional utility as a templating agent due to its optimal hydrophilic-lipophilic balance and thermal stability under synthesis conditions [12] [31]. The polymer forms stable micelles in both aqueous and alcoholic solutions, with the hydrophilic poly(ethylene oxide) blocks creating corona regions that interact favorably with titanium alkoxide precursors [32] [33]. The hydrophobic poly(propylene oxide) core regions provide structural stability and define the pore architecture in the final material [31] [30].

The templating mechanism proceeds through cooperative self-assembly between the Pluronic F127 molecules and the hydrolyzing titanium species [12] [32]. During the initial stages of synthesis, the titanium alkoxide precursors interact preferentially with the poly(ethylene oxide) corona regions through coordination bonds and hydrogen bonding [31] [33]. As hydrolysis progresses, the titanium-oxygen network forms around the template molecules, creating a composite structure where the polymer defines the pore architecture [30] [34].

Typical synthesis conditions employ Pluronic F127 concentrations of 2.9 grams per synthesis batch, corresponding to template-to-titanium ratios of approximately 1:0.13 by weight [12] [31]. These concentrations provide optimal micelle formation without excessive template loading that could compromise the structural integrity of the titanium-oxygen network [32] [33]. The template concentration directly influences the final pore size and surface area, with higher concentrations generally leading to larger pores but potentially reduced wall thickness [31] [30].

Temperature control during Pluronic F127 templating proves critical for achieving optimal structural organization [12] [32]. Initial synthesis temperatures of 4°C promote controlled micelle formation and prevent rapid hydrolysis that could disrupt the template organization [31] [33]. Subsequent hydrothermal treatment at 80°C for 16 hours enhances the crystallinity of the titanium-oxygen framework while maintaining the integrity of the template-directed pore structure [12] [30].

The removal of Pluronic F127 templates requires carefully controlled calcination procedures to prevent structural collapse [32] [34]. Typical template removal involves heating to temperatures between 400-450°C in air, where the polymer decomposes cleanly without leaving carbonaceous residues [31] [33]. The heating rate and atmosphere during calcination significantly influence the final pore structure, with slow heating rates generally providing better preservation of the template-directed morphology [12] [30].

The resulting mesoporous poly(titanium butoxide)-derived materials exhibit highly ordered pore structures with pore sizes ranging from 2-50 nanometers [31] [32]. Surface area measurements typically demonstrate values between 106-220 square meters per gram, indicating successful template removal and preservation of the porous architecture [12] [33]. The pore connectivity and uniformity achieved through Pluronic F127 templating prove superior to template-free synthesis methods [31] [30].

Surfactant-Assisted Synthesis Protocols

Surfactant-assisted synthesis protocols provide versatile approaches for controlling the morphology, porosity, and surface properties of poly(titanium butoxide) through the use of various amphiphilic molecules as structure-directing agents [33] [35]. These protocols leverage the self-assembly behavior of surfactant molecules to create organized templates that guide the formation of ordered titanium-oxygen networks [36] [37].

Cationic surfactants, exemplified by cetyltrimethylammonium bromide, create positively charged micelles that interact electrostatically with anionic titanium species formed during controlled hydrolysis [33] [36]. The synthesis typically involves the formation of a complex between the surfactant and DNA or other polyanions, creating stable templates that direct the organization of titanium precursors [38] [35]. These systems produce materials with well-defined hexagonal pore structures and pore sizes in the 2-5 nanometer range [33] [37].

The cationic surfactant templating mechanism relies on charge compensation between the positively charged surfactant head groups and negatively charged titanium-oxo species [36] [33]. This electrostatic interaction provides strong binding that maintains structural organization throughout the hydrolysis and condensation processes [35] [37]. The resulting materials exhibit high degrees of structural order and uniform pore size distributions [38] [33].

Nonionic surfactants, including Triton X-100 and various polyethylene glycol derivatives, operate through hydrogen bonding and coordination interactions rather than electrostatic forces [33] [35]. These surfactants provide excellent biocompatibility and easy removal characteristics, making them particularly suitable for applications requiring minimal residual contamination [37] [34]. The nonionic templating mechanism creates spherical micelles with pore sizes typically ranging from 3-8 nanometers [33] [35].

The synthesis protocols using nonionic surfactants typically involve lower temperatures and milder conditions compared to ionic surfactant systems [35] [33]. The weaker binding interactions require more careful control of synthesis conditions but provide greater flexibility in template removal procedures [37] [34]. Template removal can often be accomplished through simple solvent extraction rather than high-temperature calcination [33] [35].

Anionic surfactants, particularly phosphate-based systems such as dodecyl phosphate, create lamellar structures that template the formation of layered poly(titanium butoxide) architectures [39] [33]. These systems require specific pH conditions to maintain proper charge balance and structural organization [35] [37]. The resulting materials exhibit unique sheet-like morphologies with high aspect ratios and anisotropic properties [39] [33].

The anionic surfactant templating mechanism involves the formation of ion pairs between the surfactant molecules and cationic titanium species [33] [35]. The lamellar organization of these ion pairs creates template structures that direct the formation of layered titanium-oxygen networks [39] [37]. Template removal typically requires careful pH adjustment followed by thermal treatment [33] [35].

Advanced surfactant systems, including fluorinated surfactants and specialized block copolymers, provide enhanced thermal stability and improved control over pore architecture [37] [34]. These systems enable the synthesis of poly(titanium butoxide) materials with exceptional thermal stability and unique morphological characteristics [33] [35]. The enhanced stability allows for processing at elevated temperatures that would decompose conventional surfactants [37] [30].

Mesoporous Structure Development

Mesoporous structure development in poly(titanium butoxide) synthesis represents a complex process involving the coordinated evolution of both the inorganic titanium-oxygen network and the organic template architecture [31] [40]. This development occurs through multiple stages, each characterized by distinct structural transformations and requiring specific control strategies [41] [42].

The initial stage of mesoporous structure development involves the co-assembly of titanium alkoxide precursors with structure-directing agents in solution [31] [33]. During this phase, the hydrolysis of titanium precursors must be carefully controlled to prevent disruption of the template organization [41] [40]. The rate of hydrolysis should match the kinetics of template self-assembly to ensure proper incorporation of titanium species into the developing mesostructure [42] [34].

Template-precursor interactions during the early stages determine the final pore architecture and connectivity [31] [41]. Strong interactions, such as coordination bonding between titanium species and template molecules, promote intimate contact and faithful replication of the template structure [33] [40]. Weaker interactions may lead to phase separation and poorly ordered final structures [42] [34].

The gelation and network formation stage involves the progressive condensation of titanium species around the template molecules [41] [31]. During this critical phase, the growing titanium-oxygen network must achieve sufficient mechanical strength to support the template structure while maintaining flexibility for continued structural evolution [40] [42]. The condensation kinetics must be controlled to prevent premature network rigidity that could trap unreacted precursors [33] [34].

Aging processes during mesoporous development enable structural optimization through continued condensation reactions and molecular reorganization [16] [41]. Extended aging periods at controlled temperatures allow for the elimination of structural defects and the optimization of pore connectivity [18] [40]. The aging environment, particularly humidity and temperature, significantly influences the final pore structure and surface area [16] [42].

Hydrothermal treatment represents a crucial stage for enhancing the crystallinity and stability of the mesoporous framework [12] [41]. Temperatures of 80-130°C promote the formation of crystalline titanium dioxide while preserving the template-directed pore structure [17] [40]. The hydrothermal conditions also facilitate the removal of residual solvents and the densification of pore walls [18] [42].

Template removal procedures must be carefully optimized to preserve the mesoporous structure while completely eliminating organic components [32] [41]. Calcination temperatures between 400-500°C typically provide complete template decomposition without significant structural collapse [33] [40]. The heating rate and atmosphere during calcination critically influence the preservation of porosity and surface area [31] [42].

The final mesoporous structures exhibit hierarchical architectures with multiple length scales of organization [40] [34]. Primary mesopores, typically 2-50 nanometers in diameter, are created by template removal [31] [41]. Secondary porosity may develop through the aggregation of primary particles or incomplete condensation during synthesis [42] [33]. The combination of primary and secondary porosity creates materials with exceptional surface areas and unique transport properties [40] [34].

Advanced templating strategies enable the creation of hierarchical mesoporous structures with multiple pore systems [42] [40]. These approaches combine different template molecules or utilize sequential templating procedures to create complex pore architectures [41] [34]. The resulting materials exhibit enhanced performance in applications requiring rapid mass transport and high surface accessibility [31] [33].

GHS Hazard Statements

Aggregated GHS information provided by 151 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 151 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 150 of 151 companies with hazard statement code(s):;
H226 (48%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (14.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (14.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

Titanium_butoxide

Methods of Manufacturing

Reaction of titanium tetrachloride with butanol.

General Manufacturing Information

1-Butanol, titanium(4+) salt (4:1), homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Storage Conditions

IN GENERAL, MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN COOL ... VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD ... BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Dates

Last modified: 08-16-2023

Explore Compound Types